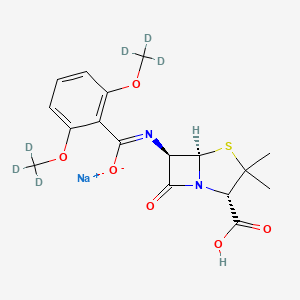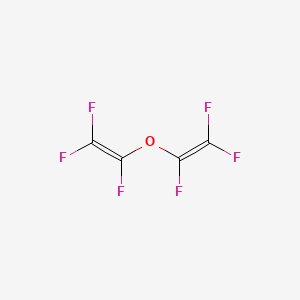
N-Fmoc-1-trityl L-Homohistidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-1-trityl L-Homohistidine: is a synthetic compound used primarily in the field of proteomics research. It is characterized by its molecular formula C41H35N3O4 and a molecular weight of 633.73 g/mol . This compound is a derivative of L-histidine, an essential amino acid, and is modified with fluorenylmethyloxycarbonyl (Fmoc) and trityl protecting groups to facilitate its use in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-1-trityl L-Homohistidine typically involves the protection of the amino and imidazole groups of L-homohistidine. The Fmoc group is introduced to protect the amino group, while the trityl group is used to protect the imidazole ring. The process generally involves the following steps:
Protection of the Amino Group: The amino group of L-homohistidine is reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane.
Protection of the Imidazole Ring: The imidazole ring is protected by reacting L-homohistidine with trityl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-Fmoc-1-trityl L-Homohistidine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in dimethylformamide (DMF), while the trityl group can be removed using acidic conditions.
Substitution Reactions: The protected amino and imidazole groups can participate in substitution reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions:
Fmoc Deprotection: 20% piperidine in DMF.
Trityl Deprotection: Acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed: The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block .
Scientific Research Applications
N-Fmoc-1-trityl L-Homohistidine is widely used in scientific research, particularly in the following areas:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a protected amino acid derivative.
Biology: It is utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: It is employed in the development of peptide-based therapeutics and diagnostic tools.
Industry: It is used in the production of custom peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-Fmoc-1-trityl L-Homohistidine involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc and trityl groups protect the amino and imidazole groups, respectively, during the synthesis process. These protecting groups are selectively removed under specific conditions to allow the formation of peptide bonds . The molecular targets and pathways involved include the activation of the carboxyl group of an amino acid and the protection of the amino group to facilitate peptide bond formation .
Comparison with Similar Compounds
N-Fmoc-N-trityl-L-histidine: Similar in structure but differs in the position of the trityl group.
Fmoc-His(Trt)-OH: Another protected histidine derivative used in peptide synthesis.
Uniqueness: N-Fmoc-1-trityl L-Homohistidine is unique due to its specific protecting groups, which provide stability and selectivity during peptide synthesis. The combination of Fmoc and trityl groups allows for efficient protection and deprotection steps, making it a valuable tool in the synthesis of complex peptides .
Properties
Molecular Formula |
C41H35N3O4 |
|---|---|
Molecular Weight |
633.7 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-tritylimidazol-4-yl)butanoic acid |
InChI |
InChI=1S/C41H35N3O4/c45-39(46)38(43-40(47)48-27-37-35-22-12-10-20-33(35)34-21-11-13-23-36(34)37)25-24-32-26-42-28-44(32)41(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31/h1-23,26,28,37-38H,24-25,27H2,(H,43,47)(H,45,46)/t38-/m0/s1 |
InChI Key |
ZEKQMTMRKGEVMF-LHEWISCISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CC[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CCC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene](/img/structure/B13438779.png)
![[4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13438790.png)
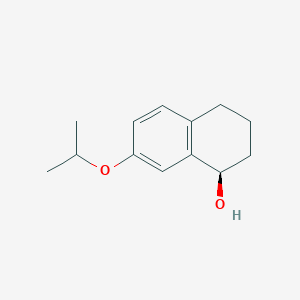

![2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B13438797.png)
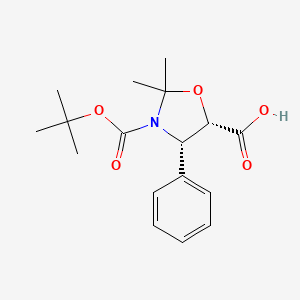
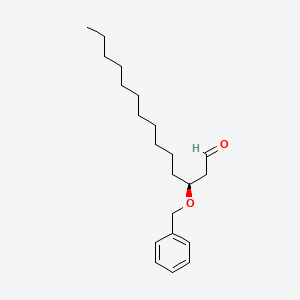
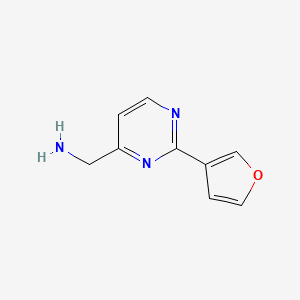
![3-[[[[[(5S)-5-Amino-5-carboxypentyl]amino]carbonyl]oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B13438830.png)
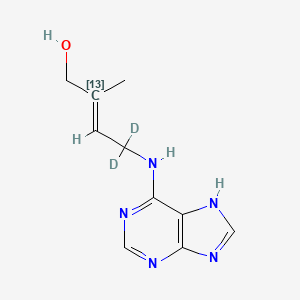
![N(amino)-Des(N-(Methoxycarbonyl)-3-methyl-L-valinamido)-[(4S)-4-(1,1-Dimethylethyl)-2,5-dioxo-1-imidazolidinyl] Atazanavir](/img/structure/B13438848.png)

